N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
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Description
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMBMF is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety.
Scientific Research Applications
Antimicrobial Properties
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide and its derivatives have been explored for their promising antimicrobial properties. For instance, derivatives synthesized through microwave-induced methods exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of these compounds in addressing various microbial infections and highlight the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Moreover, these compounds have been investigated for their anticancer potential. Synthesized derivatives incorporating the benzothiazole moiety into 4-thiazolidinones have shown notable antitumor activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, among others. This underscores the potential of these compounds as a basis for developing new anticancer therapies (Havrylyuk et al., 2010).
Anti-inflammatory and Xanthine Oxidase Inhibition
The compounds have also been studied for their anti-inflammatory effects and xanthine oxidase inhibitory properties. Certain derivatives demonstrated potent inhibitory effects against xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating gout and related conditions. Additionally, some compounds exhibited significant anti-inflammatory responses, potentially through NF-κB inhibition, indicating their utility in managing inflammatory diseases (Smelcerovic et al., 2015).
Corrosion Inhibition
Research has also explored the utility of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Studies demonstrated that these compounds provide strong protection against steel corrosion, offering potential applications in industrial settings to prolong the lifespan of metal structures and components (Hu et al., 2016).
properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-12-9-15(25-4)16(26-5)10-17(12)27-19(21)20-18(22)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDOFRCUDAPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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